2-Iodonaphthalene-1-carboxylic acid can be sourced from various chemical databases, including PubChem and CAS Common Chemistry, where it is cataloged under the CAS number 17542-06-2. Its classification as a carboxylic acid allows it to participate in a wide range of chemical reactions typical for this functional group, such as nucleophilic substitutions and esterifications.
The synthesis of 2-Iodonaphthalene-1-carboxylic acid typically involves several methods, primarily focusing on the introduction of the carboxylic acid group onto the naphthalene core. While specific methods for synthesizing 2-Iodonaphthalene-1-carboxylic acid were not extensively documented, general approaches include:
The molecular structure of 2-Iodonaphthalene-1-carboxylic acid consists of a naphthalene ring system with an iodine atom substituent at position 2 and a carboxylic acid group (-COOH) at position 1. The structural formula can be represented as follows:
C1=CC=C2C(=C1)C=CC(=C2C(=O)O)I
InChI=1S/C11H7IO2/c12-9-6-5-7-3-1-2-4-8(7)10(9)11(13)14/h1-6H,(H,13,14)
This structure indicates that the compound is planar due to the conjugated double bonds in the naphthalene system, which allows for potential π-stacking interactions in solid-state applications.
As a carboxylic acid derivative, 2-Iodonaphthalene-1-carboxylic acid can participate in various chemical reactions:
The mechanism of action for reactions involving 2-Iodonaphthalene-1-carboxylic acid typically begins with the activation of the iodine substituent through oxidative addition to a metal catalyst (e.g., palladium). This leads to the formation of an aryl-metal complex, which can then undergo further transformations such as carbonyl insertion or nucleophilic attack by other reagents.
For example, in palladium-catalyzed carbonylation reactions, after oxidative addition, carbon monoxide is inserted into the aryl-metal bond to form an acyl-metal complex. This complex can then undergo reductive elimination to produce aldehydes or ketones while regenerating the metal catalyst .
The physical properties of 2-Iodonaphthalene-1-carboxylic acid include:
Chemical properties include strong acidity due to the presence of the carboxylic acid group, allowing it to donate protons easily.
The applications of 2-Iodonaphthalene-1-carboxylic acid are diverse:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2